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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has
revolutionized the field of genome editing, offering a powerful and precise tool for modifying the
genetic material of various organisms. However, the efficient and safe delivery of the CRISPR-
Cas9 components into target cells remains a significant challenge for its therapeutic
application. Cell-penetrating peptides (CPPs), such as the TAT (48-57) peptide derived from
the HIV-1 transactivator of transcription protein, have emerged as a promising non-viral
strategy to overcome this hurdle. The TAT (48-57) peptide, with the amino acid sequence
GRKKRRQRRR, is a short, cationic peptide that can traverse cellular membranes and deliver a
variety of molecular cargoes, including proteins and nucleic acids, into the cytoplasm and
nucleus. This attribute makes it an attractive candidate for the delivery of Cas9
ribonucleoprotein (RNP) complexes.

This document provides detailed application notes and protocols for the use of the TAT (48-57)
peptide for the delivery of CRISPR-Cas9 RNPs into mammalian cells. It includes
methodologies for the formation of TAT-Cas9-gRNA complexes, in vitro delivery protocols, and
subsequent analysis of gene editing efficiency and cell viability.

Principle of TAT-Mediated Delivery
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The precise mechanism of TAT-mediated cellular uptake is not fully elucidated but is thought to
involve direct membrane translocation and endocytosis. The highly positive charge of the TAT
peptide facilitates its interaction with the negatively charged components of the cell membrane,
initiating the internalization process. When conjugated or complexed with the CRISPR-Cas9
RNP, the TAT peptide acts as a vehicle, shuttling the gene-editing machinery across the cell
membrane and into the cell.

Data Summary of TAT-Mediated CRISPR-Cas9
Delivery

The following tables summarize quantitative data from studies utilizing TAT or similar arginine-
rich cell-penetrating peptides for CRISPR-Cas9 delivery. These results highlight the potential of
this technology for efficient gene editing in various cell lines.
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Cell Line

Target Gene

Delivery
Method

Gene
Editing
Efficiency
(Indel %)

Cell
Viability (%)

Reference

HEK293T

CCRS

TAT-
conjugated
Cas9 + CPP-
complexed
sgRNA

~10% - 25%

Not Reported

[1](2]

HelLa

CCRS

TAT-
conjugated
Cas9 + CPP-
complexed
sgRNA

~10%

Not Reported

[1]2]

Human
Dermal
Fibroblasts

CCR5

TAT-
conjugated
Cas9 + CPP-
complexed
sgRNA

~5%

Not Reported

[1](2]

HUES9
(hESC)

CCRS

TAT-
conjugated
Cas9 + CPP-
complexed
SgRNA

~5%

Not Reported

[1](2]

Various

Reporter

Arginine-
functionalized
Gold
Nanoparticles
with Cas9-
RNP

~30%

~90%
(delivery)

[3]

Experimental Protocols
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Protocol 1: Formation of TAT-Cas9-sgRNA
Ribonucleoprotein (RNP) Complexes

This protocol describes the preparation of TAT-conjugated Cas9 protein and its complexation
with sgRNA to form functional RNPs ready for delivery.

Materials:

Recombinant Cas9 protein with a C-terminal tag for conjugation (e.g., His-tag)

o TAT (48-57) peptide with a reactive group for conjugation (e.g., maleimide-activated)
e Single guide RNA (sgRNA) targeting the gene of interest

o Conjugation buffer (e.g., PBS, pH 7.2)

e Reducing agent (e.g., TCEP)

 Dialysis buffer (e.g., PBS with glycerol)

* Nuclease-free water

¢ Microcentrifuge tubes

Procedure:

e Cas9-TAT Conjugation:

o

Dissolve recombinant Cas9 protein in conjugation buffer.

o

Add a reducing agent to the Cas9 solution to expose free cysteines, if necessary for the
conjugation chemistry.

o

Incubate for 30 minutes at room temperature.

[¢]

Add the maleimide-activated TAT peptide to the Cas9 solution at a desired molar ratio
(e.g., 1:10).
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o Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
o Remove unconjugated peptide by dialysis against dialysis buffer overnight at 4°C.

o Confirm conjugation using SDS-PAGE and/or Western blot analysis.

e RNP Complex Formation:

o In a nuclease-free microcentrifuge tube, dilute the TAT-conjugated Cas9 protein and the
sgRNA in nuclease-free water or a suitable buffer (e.g., Opti-MEM).

o Combine the TAT-Cas9 and sgRNA at a molar ratio of approximately 1:1 to 1:3.

o Gently mix by pipetting and incubate at room temperature for 10-15 minutes to allow for
RNP complex formation.

o The TAT-Cas9-sgRNA RNP complexes are now ready for delivery into cells.
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Workflow for TAT-Cas9-sgRNA RNP Complex Formation

Cas9-TAT Conjugation

Recombinant Cas9 Protein TAT (48-57) Peptide

Conjugation Reaction

Purification (e.g., Dialysis)

RNP Complex Formation

Purified TAT-Cas9 SgRNA

TAT-Cas9-sgRNA RNP
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Workflow for TAT-Cas9-sgRNA RNP complex formation.

Protocol 2: In Vitro Delivery of TAT-Cas9-sgRNA RNPs
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This protocol details the procedure for delivering the pre-formed TAT-Cas9-sgRNA RNP
complexes into cultured mammalian cells.

Materials:

Cultured mammalian cells (e.g., HEK293T, HelLa)

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM)

TAT-Cas9-sgRNA RNP complexes (from Protocol 1)

Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
o Cell Seeding:

o One day prior to delivery, seed the target cells in a multi-well plate to achieve 70-80%
confluency on the day of the experiment.

* RNP Delivery:

o On the day of the experiment, remove the complete culture medium from the cells and
wash once with sterile PBS.

o Add serum-free medium to each well.

o Add the desired amount of the TAT-Cas9-sgRNA RNP complex to the cells. The optimal
concentration should be determined empirically but can range from 10 nM to 100 nM.

o Incubate the cells with the RNP complexes for 4-6 hours at 37°C in a CO2 incubator.

o After the incubation period, remove the medium containing the RNP complexes and
replace it with fresh complete culture medium.
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o Culture the cells for an additional 48-72 hours before proceeding with downstream
analysis.

In Vitro Delivery Workflow

Seed Cells (70-80% confluency)

'

Wash with PBS

'

Add Serum-Free Medium

i

Add TAT-Cas9-sgRNA RNP

i

Incubate (4-6 hours)

i

Replace with Complete Medium

:

Incubate (48-72 hours)

Downstream Analysis
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Workflow for in vitro delivery of TAT-Cas9-sgRNA RNPs.

Protocol 3: Assessment of Gene Editing Efficiency using
T7 Endonuclease | (T7E1) Assay

This protocol describes a method to detect and quantify the frequency of insertions and
deletions (indels) at the target genomic locus resulting from CRISPR-Cas9-mediated non-
homologous end joining (NHEJ).

Materials:

e Genomic DNA extraction kit

o PCR primers flanking the target site

» High-fidelity DNA polymerase

e dNTPs

e Thermocycler

e T7 Endonuclease | and corresponding reaction buffer
e Agarose gel and electrophoresis system
e Gel imaging system

Procedure:

e Genomic DNA Extraction:

o Harvest the cells 48-72 hours post-RNP delivery and extract genomic DNA using a
commercial kit according to the manufacturer's instructions.

o PCR Amplification:
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o Amplify the genomic region flanking the target site using high-fidelity PCR. A typical
amplicon size is 400-800 bp.

o Heteroduplex Formation:

o Denature and re-anneal the PCR products to form heteroduplexes between wild-type and
mutated DNA strands. This can be achieved by heating the PCR product to 95°C for 5
minutes, followed by slow cooling to room temperature.

e T7E1 Digestion:

o Incubate the re-annealed PCR product with T7 Endonuclease | at 37°C for 15-30 minutes.
T7E1 will cleave the mismatched DNA in the heteroduplexes.

o Gel Electrophoresis:

o Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments
indicates successful gene editing.

e Quantification of Indel Frequency:

o Quantify the band intensities of the undigested and cleaved DNA fragments using a gel
imaging system.

o Calculate the indel frequency using the following formula: Indel (%) = (1 - (1 - (sum of
cleaved band intensities / total band intensity))"*0.5) * 100

Protocol 4: Assessment of Cell Viability using MTT
Assay

This protocol describes a colorimetric assay to assess the metabolic activity of cells, which is
an indicator of cell viability, following treatment with TAT-Cas9-sgRNA RNPs.

Materials:

o Cells treated with TAT-Cas9-sgRNA RNPs in a 96-well plate
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader

Procedure:

o MTT Addition:

o At 48-72 hours post-RNP delivery, add 10 pL of MTT solution to each well of the 96-well
plate.

o Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by
viable cells.

¢ Solubilization:

o After incubation, add 100 pL of solubilization solution to each well to dissolve the formazan
crystals.

o Mix gently by pipetting to ensure complete dissolution.
e Absorbance Measurement:
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage relative to untreated control cells.

Signaling Pathway and Mechanism
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Mechanism of TAT-Mediated CRISPR-Cas9 Delivery and Gene Editing

Extracellular

TAT-Cas9-sgRNA RNP

ellular Uptake

Cytoplasm

TAT-Cas9-sgRNA RNP

uclear Import

Nucleus

TAT-Cas9-sgRNA RNP Genomic DNA

Target Recognition & Cleavage

Double-Strand Break

Indels (Gene Disruption)

Click to download full resolution via product page

Mechanism of TAT-mediated CRISPR-Cas9 delivery and gene editing.
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Conclusion

The use of the TAT (48-57) peptide represents a viable and promising strategy for the non-viral
delivery of CRISPR-Cas9 ribonucleoproteins. The protocols outlined in this document provide a
framework for researchers to implement this technology in their own experimental settings.
While optimization of delivery conditions for specific cell types is often necessary, the data
presented suggests that TAT-mediated delivery can achieve significant levels of gene editing
with potentially low cytotoxicity. Further research and development in this area will continue to
refine these methods, paving the way for broader applications in both basic research and
therapeutic development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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